

# An In-Depth Technical Guide to SKLB0565: A Potent Tubulin Inhibitor

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## Compound of Interest

Compound Name: SKLB0565

Cat. No.: B15143523

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This technical guide provides a comprehensive overview of the core properties of **SKLB0565** (CAS Number: 2414607-10-4), a novel and potent tubulin polymerization inhibitor. This document details its physicochemical characteristics, mechanism of action, and anti-proliferative activity against colorectal cancer, supported by experimental protocols and signaling pathway visualizations.

## Core Properties and Physicochemical Data

**SKLB0565** is a synthetic small molecule belonging to the 3-(((9H-purin-6-yl) amino) methyl) pyridin-2(1H)-one series of compounds.<sup>[1]</sup> It has been identified as a potent inhibitor of tubulin polymerization by binding to the colchicine site.<sup>[1][2][3]</sup>

Table 1: Physicochemical Properties of **SKLB0565**

| Property           | Value                        |
|--------------------|------------------------------|
| CAS Number         | 2414607-10-4                 |
| Molecular Formula  | C20H25ClN6O                  |
| Molecular Weight   | 400.91 g/mol                 |
| Appearance         | Solid powder                 |
| Storage Conditions | Store at -20°C for long-term |

## Anti-proliferative Activity

**SKLB0565** has demonstrated significant anti-proliferative activity against a panel of human colorectal carcinoma (CRC) cell lines.[1][3] The half-maximal inhibitory concentration (IC50) values highlight its potency in the nanomolar range.

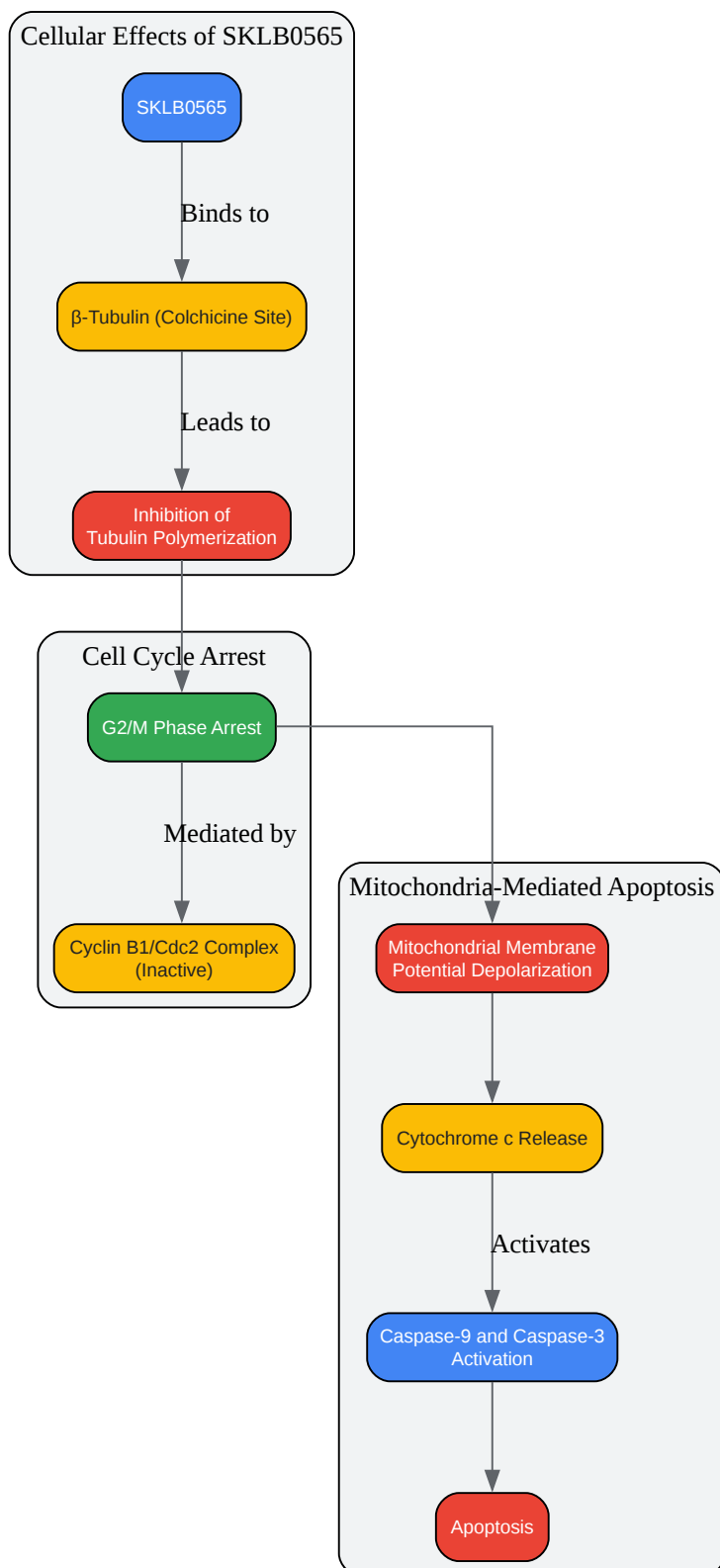
Table 2: In Vitro Anti-proliferative Activity of **SKLB0565** against Colorectal Cancer Cell Lines

| Cell Line | IC50 (μM)     |
|-----------|---------------|
| HCT-116   | 0.012 ± 0.002 |
| HT-29     | 0.025 ± 0.004 |
| SW480     | 0.031 ± 0.005 |
| SW620     | 0.045 ± 0.006 |
| LoVo      | 0.053 ± 0.007 |
| DLD-1     | 0.068 ± 0.009 |
| RKO       | 0.075 ± 0.010 |
| Caco-2    | 0.081 ± 0.011 |

## Mechanism of Action: Signaling Pathway

**SKLB0565** exerts its anti-cancer effects by disrupting microtubule dynamics, which are crucial for cell division. By binding to the colchicine site on β-tubulin, it inhibits tubulin polymerization,

leading to a cascade of events that culminate in apoptotic cell death.



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Caption: **SKLB0565** mechanism of action.

The inhibition of tubulin polymerization by **SKLB0565** disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[1][4] This sustained cell cycle arrest ultimately triggers the intrinsic pathway of apoptosis.[4] Key events in this pathway include the depolarization of the mitochondrial membrane, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.[5][6]

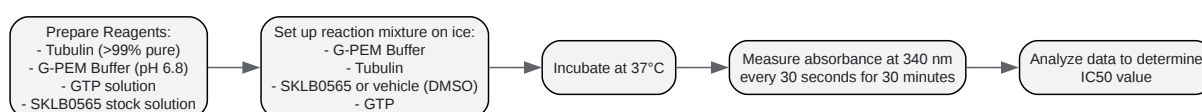
## Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **SKLB0565**.

### Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Experimental Workflow:



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Caption: Workflow for tubulin polymerization assay.

Methodology:

- Reagent Preparation:

- Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, pH 6.8) containing 10% glycerol.
- Prepare a 10 mM stock solution of GTP in G-PEM buffer.
- Prepare a stock solution of **SKLB0565** in DMSO and dilute to desired concentrations in G-PEM buffer.
- Reaction Setup:
  - In a 96-well plate, add the tubulin solution to each well.
  - Add varying concentrations of **SKLB0565** or vehicle control (DMSO) to the wells.
  - Initiate the polymerization by adding GTP to a final concentration of 1 mM.
- Measurement:
  - Immediately place the plate in a microplate reader pre-warmed to 37°C.
  - Measure the change in absorbance at 340 nm every 30 seconds for 30 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
- Data Analysis:
  - The percentage of inhibition is calculated relative to the vehicle control.
  - The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

## Cell Cycle Analysis

This protocol is used to determine the effect of **SKLB0565** on the distribution of cells in different phases of the cell cycle.

Experimental Workflow:



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Caption: Workflow for cell cycle analysis.

#### Methodology:

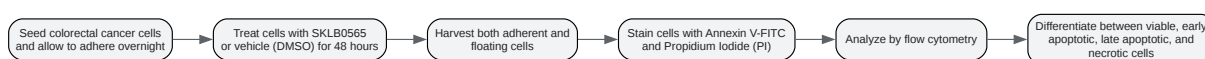
- Cell Seeding and Treatment:
  - Seed colorectal cancer cells (e.g., HCT-116) in 6-well plates and allow them to attach overnight.
  - Treat the cells with various concentrations of **SKLB0565** or vehicle control (DMSO) for 24 hours.
- Cell Harvesting and Fixation:
  - Harvest the cells by trypsinization and wash with ice-cold PBS.
  - Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
- Staining:
  - Wash the fixed cells with PBS to remove the ethanol.
  - Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
  - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
  - Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
- Data Analysis:

- The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT).

## Apoptosis Assay

This assay quantifies the induction of apoptosis by **SKLB0565** using Annexin V-FITC and Propidium Iodide (PI) staining.

Experimental Workflow:



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Caption: Workflow for apoptosis assay.

Methodology:

- Cell Seeding and Treatment:
  - Seed colorectal cancer cells in 6-well plates and allow them to attach overnight.
  - Treat the cells with different concentrations of **SKLB0565** or vehicle control (DMSO) for 48 hours.
- Cell Harvesting:
  - Collect both the floating cells from the medium and the adherent cells by trypsinization.
  - Wash the combined cell population with cold PBS.
- Staining:
  - Resuspend the cells in 1X Annexin V binding buffer.
  - Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

- Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry:
  - Analyze the stained cells by flow cytometry within one hour of staining.
- Data Analysis:
  - The cell population is differentiated into four quadrants:
    - Annexin V-negative / PI-negative: Viable cells
    - Annexin V-positive / PI-negative: Early apoptotic cells
    - Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
    - Annexin V-negative / PI-positive: Necrotic cells
  - The percentage of apoptotic cells (early and late) is quantified.

## Conclusion

**SKLB0565** is a potent tubulin polymerization inhibitor with significant anti-proliferative activity against colorectal cancer cells. Its mechanism of action, involving G2/M phase cell cycle arrest and the induction of mitochondria-mediated apoptosis, makes it a promising candidate for further investigation in the development of novel anti-cancer therapeutics. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore the properties and potential of this compound.

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## References



- 1. Design, synthesis and biological evaluation of a novel tubulin inhibitor SKLB0565 targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]
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